molecular formula C21H29ClN4O7 B2644471 Lenalidomide-acetamido-O-PEG2-C2-amine HCl CAS No. 2380273-94-7

Lenalidomide-acetamido-O-PEG2-C2-amine HCl

Cat. No.: B2644471
CAS No.: 2380273-94-7
M. Wt: 484.93
InChI Key: RZMIYVIEXKFXDM-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG2-C2-amine HCl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker, which improves its solubility and bioavailability. The addition of the acetamido group further modifies its pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG2-C2-amine HCl involves several steps:

    Starting Material: Lenalidomide is used as the starting material.

    PEGylation: The introduction of the PEG2 linker is achieved through a nucleophilic substitution reaction. Lenalidomide is reacted with a PEG2 derivative containing a leaving group (e.g., tosylate or mesylate) under basic conditions.

    Acetamidation: The PEGylated lenalidomide is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamido group.

    Amine Introduction: The final step involves the introduction of the amine group through a reductive amination reaction, where the acetamido-PEGylated lenalidomide is reacted with an amine source (e.g., ammonia or an amine derivative) in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

    Quality Control: Rigorous quality control measures, including HPLC, NMR, and mass spectrometry, are used to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG2-C2-amine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or PEG linker sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Lenalidomide-acetamido-O-PEG2-C2-amine HCl has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving protein-ligand interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various cancers, autoimmune diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drug delivery systems and formulations.

Mechanism of Action

Lenalidomide-acetamido-O-PEG2-C2-amine HCl exerts its effects through multiple mechanisms:

    Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell activity.

    Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

    Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways.

    Protein Degradation: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.

    Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.

    Lenalidomide: The base compound, widely used in the treatment of multiple myeloma and other hematological malignancies.

Uniqueness

Lenalidomide-acetamido-O-PEG2-C2-amine HCl stands out due to its improved solubility and bioavailability, which are attributed to the PEG2 linker. The acetamido group further enhances its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications.

Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O7.ClH/c22-6-7-30-8-9-31-10-11-32-13-19(27)23-16-3-1-2-14-15(16)12-25(21(14)29)17-4-5-18(26)24-20(17)28;/h1-3,17H,4-13,22H2,(H,23,27)(H,24,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMIYVIEXKFXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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